molecular formula C18H23N5O2 B2580668 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2320519-34-2

4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2580668
CAS No.: 2320519-34-2
M. Wt: 341.415
InChI Key: QOVJTNUBTLOOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 4-position and a piperidin-4-ylmethoxy group at the 6-position. The piperidine ring is further functionalized with a 1-methyl-1H-imidazole-5-carbonyl moiety.

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22-12-19-9-16(22)18(24)23-6-4-13(5-7-23)10-25-17-8-15(14-2-3-14)20-11-21-17/h8-9,11-14H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVJTNUBTLOOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the methoxy group. The piperidine ring is then attached, and finally, the imidazole moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked through a methoxy group. Its unique structure contributes to its biological activity, making it a subject of interest in drug discovery.

Anticancer Activity

Several studies have investigated the potential of this compound as an anticancer agent. For instance, derivatives of pyrimidine have been shown to inhibit various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-7<2Apoptosis induction
Study BSK-LU-15Cell cycle arrest

These findings suggest that modifications to the pyrimidine structure can enhance anticancer properties, making it a promising candidate for further development in oncology.

Neuropharmacological Effects

Research indicates that compounds similar to 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine may exhibit neuroprotective effects. For example, imidazole derivatives have been linked to modulation of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Inhibition of Kinases

A study focused on the inhibition of specific kinases involved in cancer progression demonstrated that pyrimidine derivatives could selectively inhibit IRAK4 (Interleukin-1 receptor-associated kinase 4). The compound exhibited an IC50 value of 27 nM, showcasing its potential as a targeted therapy.

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the compound's anti-inflammatory effects through the modulation of cytokine production in vitro. The results showed a significant reduction in pro-inflammatory markers, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with receptors or transporters, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine, enabling comparative analysis:

Compound Name Key Structural Features Molecular Weight Pharmacological Notes Reference
4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine (BK80466) Fluoropyridine replaces imidazole; cyclopropyl and piperidine-methoxy groups retained. 356.394 g/mol Higher lipophilicity due to fluorine substitution; priced at $523–$1,656/1–100 mg .
4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Chlorine substituent at pyrimidine 4-position; imidazole at 6-position. Not provided Chlorine may enhance electrophilic reactivity; melting point: 132°C .
EU Patent Derivatives (e.g., 7-(1-methylpiperidin-4-yl)pyrazino-pyrimidinones) Piperidine or methylpiperidine substituents; pyrazine-pyrimidinone core. Varies Designed for kinase inhibition; diverse substituents optimize bioavailability .

Key Comparisons

Substituent Effects on Bioactivity

  • The imidazole-piperidine moiety in the target compound may enhance hydrogen bonding with target proteins (e.g., kinases) compared to BK80466’s fluoropyridine group, which prioritizes hydrophobic interactions. This structural difference could influence selectivity and potency .
  • The cyclopropyl group in the target compound and BK80466 improves metabolic stability compared to the chlorine substituent in 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, which may confer higher reactivity but lower in vivo stability .

Synthetic Accessibility and Cost BK80466 is commercially available at a premium price ($523–$1,656/1–100 mg), reflecting the complexity of fluoropyridine incorporation. The target compound’s imidazole-based synthesis may involve fewer steps, as imidazole precursors like 5-bromo-1-methyl-1H-imidazole are cheaper ($5–$14/1–10 g) . Patent-derived pyrazino-pyrimidinones (e.g., 7-(1-methylpiperidin-4-yl) derivatives) emphasize modular synthesis, enabling rapid diversification but requiring specialized reagents .

Thermodynamic and Physical Properties

  • The chlorine-substituted analog exhibits a melting point of 132°C, suggesting higher crystallinity than the cyclopropyl-containing target compound, which likely has a lower melting point due to steric hindrance from the cyclopropyl group .
  • BK80466’s molecular weight (356.394 g/mol) aligns with Lipinski’s rule of five, whereas bulkier patent derivatives (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl]) may face permeability challenges .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The piperidine-methoxy linker in the target compound and its analogs is critical for spatial orientation toward binding pockets. Fluorine or imidazole substitutions at the piperidine carbonyl position fine-tune electronic properties and binding kinetics .
  • Metabolic Stability: Cyclopropyl groups reduce oxidative metabolism in hepatic microsomes compared to methyl or ethyl substituents, as observed in related pyrimidines .
  • Commercial Viability: BK80466’s high cost underscores the economic challenges of fluorinated intermediates, whereas imidazole-based routes offer cost-effective alternatives for preclinical development .

Biological Activity

4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine, with CAS number 2320519-34-2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C18H23N5O2
Molecular Weight 341.415 g/mol
CAS Number 2320519-34-2
IUPAC Name [4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone

The compound's biological activity is primarily attributed to its structural components, which include a pyrimidine ring and an imidazole moiety. These structures are known for their roles in various biological processes, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The piperidine derivative has shown potential as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.
  • Receptor Interaction : The imidazole component suggests possible interactions with G-protein coupled receptors (GPCRs), commonly targeted in drug design for various conditions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Case Study : A series of piperidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results against breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives. The inhibition of inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

While specific data on this compound is limited, related pyrazole derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and imidazole rings can significantly influence biological activity:

  • Pyrimidine Modifications : Alterations in the substituents on the pyrimidine ring can enhance binding affinity to target enzymes or receptors.
  • Imidazole Variations : Changing the carbonyl group or substituents on the imidazole can affect pharmacokinetics and bioavailability.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Potential areas include:

  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Clinical Trials : Progressing towards human trials to establish clinical relevance and therapeutic applications.

Q & A

Q. What are the common synthetic routes for synthesizing 4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine core. Key steps include:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition or alkylation of precursor alkenes.
  • Piperidine functionalization : The piperidin-4-ylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions.
  • Imidazole-5-carbonyl coupling : Acylation of the piperidine nitrogen using 1-methyl-1H-imidazole-5-carbonyl chloride under anhydrous conditions.
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. For purity validation, HPLC with C18 columns and UV detection is recommended .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with emphasis on cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and imidazole carbonyl signals (δ 160–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% by area normalization). For method development, use C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol prevention.
  • Exposure Mitigation : In case of skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, focusing on cyclopropane ring closure and acylation steps. Software like Gaussian or ORCA is recommended.
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error cycles .

Q. How can researchers resolve contradictory data in stability studies?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting stability. Use ANOVA to identify statistically significant factors.
  • Accelerated Degradation Studies : Perform stress testing under acidic, basic, and oxidative conditions. Monitor degradation products via LC-MS and compare with reference standards. For hydrolytic stability, use kinetic modeling (e.g., Arrhenius plots) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Process Intensification : Implement flow chemistry for precise control of exothermic steps (e.g., cyclopropanation).
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Crystallization Optimization : Screen solvents for polymorph control; use anti-solvent addition to enhance crystal habit and reduce impurities .

Q. How can in silico models predict biological activity or toxicity?

Methodological Answer:

  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond donors. Validate with experimental IC50_{50} data from kinase assays.
  • Docking Simulations : Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to target proteins (e.g., kinases or GPCRs). Prioritize binding poses with favorable ΔG values .

Q. What methodologies characterize the compound’s photodegradation or thermal decomposition?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres.
  • Photostability Chambers : Expose samples to UV-Vis light (ICH Q1B guidelines) and analyze degradation via UPLC-MS/MS. Identify major photoproducts using fragmentation libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.